2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol
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Overview
Description
2-(1,6-Diazaspiro[34]octan-6-yl)ethanol is a chemical compound characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3One common method involves the reaction of a suitable precursor with ethylene oxide under basic conditions to introduce the ethanol group . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines .
Scientific Research Applications
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound shares the spirocyclic core but has different functional groups, leading to distinct biological activities.
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid: Another similar compound with an acetic acid moiety instead of ethanol, used in different chemical and biological applications.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol is unique due to its ethanol moiety, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-5-10-4-2-8(7-10)1-3-9-8/h9,11H,1-7H2 |
InChI Key |
CQEJMFHOPYCXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)CCO |
Origin of Product |
United States |
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